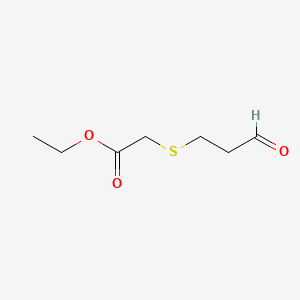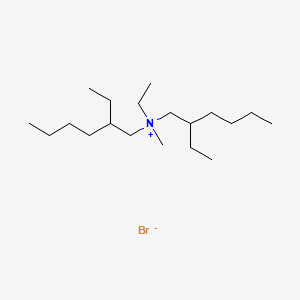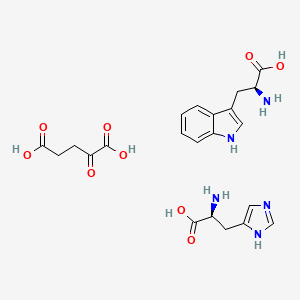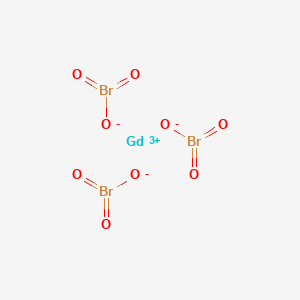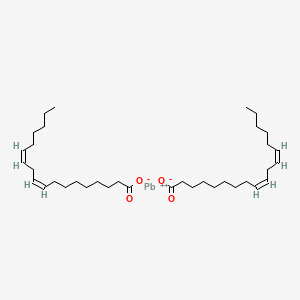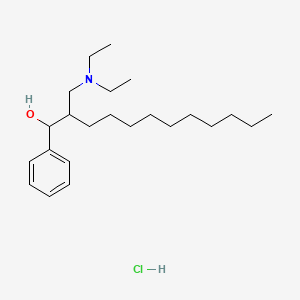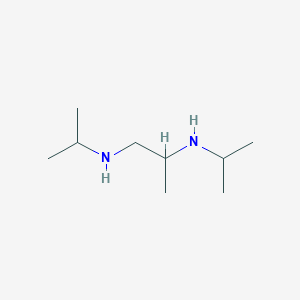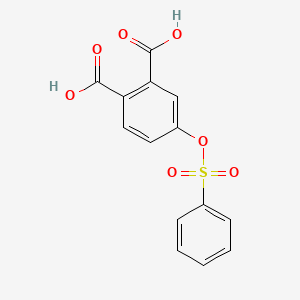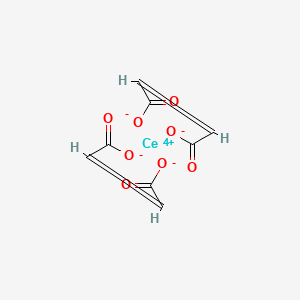
(Z)-but-2-enedioate;cerium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;cerium(4+) typically involves the reaction of cerium(IV) salts with maleic acid or its salts. One common method is to dissolve cerium(IV) ammonium nitrate in water and then add an aqueous solution of sodium maleate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of (Z)-but-2-enedioate;cerium(4+) may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-but-2-enedioate;cerium(4+) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions where it is reduced to cerium(III).
Substitution Reactions: The maleate ligand can be substituted by other ligands in coordination chemistry.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as ascorbic acid or hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Conditions such as pH, temperature, and solvent choice play a crucial role in complex formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, in redox reactions, cerium(III) compounds are typically formed, while substitution reactions may yield new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, (Z)-but-2-enedioate;cerium(4+) is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its strong oxidizing properties make it valuable in synthetic chemistry for the preparation of complex organic molecules.
Biology
In biological research, cerium compounds are studied for their potential antioxidant properties. (Z)-but-2-enedioate;cerium(4+) may be investigated for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
In medicine, cerium-based compounds are explored for their therapeutic potential. (Z)-but-2-enedioate;cerium(4+) could be studied for its role in wound healing, anti-inflammatory effects, and as a component in drug delivery systems.
Industry
In industrial applications, (Z)-but-2-enedioate;cerium(4+) is used in the production of advanced materials, such as ceramics and coatings. Its catalytic properties are also utilized in environmental applications, such as the degradation of pollutants.
作用机制
The mechanism of action of (Z)-but-2-enedioate;cerium(4+) involves its ability to undergo redox reactions. Cerium(IV) can accept electrons and be reduced to cerium(III), which can then participate in further chemical reactions. This redox cycling is crucial for its catalytic activity and antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and various biomolecules, leading to the modulation of oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Cerium(IV) Oxide: Another cerium(IV) compound with strong oxidizing properties, used in catalysis and as a polishing agent.
Cerium(III) Nitrate: A cerium(III) compound used in various chemical applications, including as a precursor for other cerium compounds.
Maleic Acid: The parent compound of maleate, used in the synthesis of various coordination compounds.
Uniqueness
(Z)-but-2-enedioate;cerium(4+) is unique due to the combination of cerium(IV) and maleate, which imparts specific chemical properties and reactivity. Its ability to participate in redox reactions and form stable coordination complexes makes it valuable in both research and industrial applications.
属性
CAS 编号 |
94232-57-2 |
|---|---|
分子式 |
C8H4CeO8 |
分子量 |
368.23 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioate;cerium(4+) |
InChI |
InChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-; |
InChI 键 |
LTRMJLHAXCEWRS-PAMPIZDHSA-J |
手性 SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[Ce+4] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



